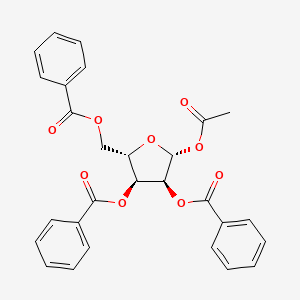

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose

説明

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose (CAS 6974-32-9) is a protected ribofuranose derivative widely used in carbohydrate chemistry as a key intermediate for synthesizing L-configured nucleosides and nucleotides. Its molecular formula is C₂₈H₂₄O₉, with a molecular weight of 504.49 g/mol and a melting point of 128–130°C . The compound features acetyl and benzoyl groups at the 1-O, 2-O, 3-O, and 5-O positions, which protect the hydroxyl groups of the ribose moiety during glycosylation reactions. This protection enables precise stereochemical control in nucleoside synthesis, particularly for generating β-anomers .

Industrial-scale synthesis methods emphasize cost-effectiveness, high yield (~74%), and reduced pyranose byproduct formation through controlled reaction temperatures (0–5°C) and inorganic weak bases .

特性

IUPAC Name |

[(2S,3S,4S,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZABPLTDYVJMP-TVQWTUMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H]([C@@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3080-30-6 | |

| Record name | Ribofuranose, 1-acetate 2,3,5-tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3080-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-L-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Glycosylation Reaction

- Objective: Convert D-ribose into a methyl glycoside intermediate to facilitate subsequent protection steps.

-

- Mix D-ribose with methanol and a catalytic amount of acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, methanesulfonic acid, hydrobromic acid, hydrochloric acid, or HCl gas).

- Maintain the reaction temperature between 0–5 °C or 30–70 °C depending on the protocol.

- Stir for 6–24 hours to complete methyl esterification.

- Neutralize the reaction mixture to remove residual acid.

- Concentrate under reduced pressure to remove methanol and isolate the methyl glycoside intermediate.

Benzoylation Reaction

- Objective: Protect the 2, 3, and 5 hydroxyl groups of the ribofuranose ring by benzoylation.

-

- Dissolve the methyl glycoside intermediate in an organic solvent such as ethyl acetate.

- Add pyridine as a base and potassium carbonate or other inorganic weak bases as acid-binding agents.

- Heat the mixture to 40–80 °C to dissolve the reactants.

- Add benzoyl chloride dropwise over approximately 99 minutes while maintaining temperature.

- Continue the reaction for 4–8 hours to ensure complete benzoylation.

- Filter off insolubles, wash the filtrate sequentially with dilute sulfuric acid solution, water, and neutralize.

- Dry over anhydrous magnesium sulfate or sodium sulfate.

- Concentrate under reduced pressure to obtain the benzoylated intermediate, typically a syrupy yellow product.

-

- 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to enhance reaction efficiency.

- Pyridine serves both as solvent and acid scavenger.

Acetylation Reaction

- Objective: Selectively acetylate the 1-O position of the benzoylated ribofuranose.

-

- Mix the benzoylated intermediate with glacial acetic acid, acetic anhydride, and a co-solvent such as acetone.

- Cool the mixture to -5 to 5 °C.

- Add a catalytic amount of sulfuric acid or other acid catalyst.

- Stir the reaction at 5 °C for 5–8 hours.

- Quench the reaction by adding cold water and maintain stirring below 25 °C for 2–5 hours.

- Filter the precipitated product.

- Recrystallize from ethanol to obtain pure 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose as off-white crystals.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Glycosylation | D-ribose, methanol, acid catalyst (e.g., H2SO4) | 0–5 or 30–70 | 6–24 | N/A | N/A | Neutralization and concentration needed |

| Benzoylation | Benzoyl chloride, pyridine, K2CO3, DMAP catalyst | 40–80 | 4–8 | N/A | N/A | Dropwise addition of benzoyl chloride |

| Acetylation | Acetic anhydride, glacial acetic acid, acetone, acid catalyst | -5 to 5 (reaction), <25 (workup) | 5–8 (reaction), 2–5 (workup) | 68.7–71.4 | >98.5 | Recrystallization from ethanol |

Research Findings and Optimization Notes

- The use of thionyl chloride in methanol for glycosylation ensures efficient formation of methyl glycoside intermediates with minimal side reactions.

- Benzoylation is optimized by controlling temperature and slow addition of benzoyl chloride to prevent overreaction and degradation.

- Catalysts such as 4-dimethylaminopyridine improve benzoylation efficiency and selectivity.

- Acetylation at low temperatures (-5 to 5 °C) with controlled acid catalysis prevents undesired acetylation at other hydroxyl sites.

- Recrystallization from ethanol enhances purity and crystallinity of the final product.

- The overall process achieves high purity (>98.5%) suitable for further synthetic applications in nucleoside chemistry.

化学反応の分析

Key Findings:

-

Coupling with Triazole Derivatives : Reacts with methyl 1,2,4-triazole-3-carboxylate in the presence of Lewis acids (e.g., TMSOTf) to form antiviral nucleoside precursors like Clofarabine intermediates .

-

β-Selectivity : The 2,3,5-O-benzoyl groups enforce a rigid ribofuranose conformation, favoring β-configuration in glycosidic bonds (>95% β-selectivity) .

| Reaction Component | Conditions | Outcome | Source |

|---|---|---|---|

| Methyl 1,2,4-triazole-3-carboxylate | Acetonitrile, 80°C, 4 h | 85% yield of β-L-nucleoside | |

| Purine Bases | TMSOTf, CH₂Cl₂, -15°C | 70–90% yield, β:α > 20:1 |

Anomerization Mechanisms

The compound undergoes acid-catalyzed anomerization via exocyclic C–O bond cleavage, not via acyclic intermediates. This process is critical for adjusting stereochemical outcomes in synthesis .

Experimental Insights:

-

Catalysts : Acetyl cation (Ac⁺) in acetic acid/acetic anhydride mixtures .

-

Kinetics : Pseudo-first-order rate constants range from 1.2 × 10⁻⁴ s⁻¹ to 3.8 × 10⁻⁴ s⁻¹ at 25°C, depending on solvent composition .

Benzoylation

-

Conditions : Benzoyl chloride in ethyl acetate/pyridine at 60–70°C .

-

Efficiency : >95% conversion with K₂CO₃ as an acid scavenger .

Acetylation

-

Regioselectivity : Acetic anhydride selectively acetylates the 1-OH position in the presence of benzoyl-protected 2,3,5-OH groups .

-

Optimization : Adding acetone as a cosolvent prevents solidification of glacial acetic acid, improving reaction homogeneity .

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Benzoylation | BzCl, K₂CO₃, 70°C, 8 h | 82% | 98.5% | |

| Acetylation | Ac₂O, H₂SO₄, -5°C, 5 h | 68.7% | 99.5% |

Stability and Degradation

-

Hydrolysis : Susceptible to base-mediated cleavage of benzoyl groups (t₁/₂ = 2 h in 0.1 M NaOH) .

-

Storage : Stable for >2 years at −20°C under anhydrous conditions .

Comparative Reaction Data

科学的研究の応用

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose has several scientific research applications:

Nucleoside Synthesis: It is used as an intermediate in the synthesis of nucleosides, which are essential components of nucleic acids.

Antiviral Drug Development: The compound is used in the synthesis of antiviral drugs such as Tenofovir, which is used to treat HIV and chronic Hepatitis B infections.

Antitumor Drugs: It is also used in the synthesis of antitumor drugs like Azacitidine and Selenazofurin.

Nucleoside Antibiotics: The compound is involved in the synthesis of nucleoside antibiotics such as Toyocamycin.

作用機序

The mechanism of action of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose involves its role as an intermediate in the synthesis of nucleosides. These nucleosides can be incorporated into nucleic acids, affecting the replication and transcription processes in cells. The compound itself does not have a direct mechanism of action but serves as a precursor for active nucleosides and nucleotides .

類似化合物との比較

Comparison with Similar Compounds

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

- Structural Differences: The D-enantiomer shares identical protecting groups but has the opposite stereochemistry at the anomeric carbon.

- Reactivity : The D-form reacts efficiently with activators like tin(IV) chloride (SnCl₄), achieving glycosylation yields of 43% in nucleoside synthesis . In contrast, boron trifluoride etherate (BF₃·Et₂O) fails due to desilylation side reactions .

- Applications : Predominantly used in D-nucleoside synthesis (e.g., antiviral agents like clofarabine and tubercidin) .

- Synthesis: Optimized methods yield ~74% purity using D-ribose or inosine as starting materials .

1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose (CAS 144084-01-5)

- Structural Differences : Substitution of benzoyl groups with 4-chlorobenzoyl enhances lipophilicity and electron-withdrawing effects .

- Applications : Investigated for medicinal chemistry applications due to improved membrane permeability and bioactivity .

1-O-Methyl-2,3,5-tri-O-benzoylarabinofuranose

- Structural Differences: Arabinofuranose replaces ribofuranose, with a methyl group at the 1-O position.

- Reactivity: Arabinose derivatives exhibit distinct glycosylation patterns due to stereochemical differences (C2' hydroxyl orientation).

- Applications: Used in synthesizing arabinonucleosides, which are studied for anticancer and antiviral properties .

1,3-bis-(2,3,5-tri-O-Benzoyl-β-D-Ribofuranosyl)-8-(Trifluoromethyl) Pyran-2-yl

- Structural Differences: Contains two ribofuranose units linked to a trifluoromethyl pyran core.

- Reactivity : The bis-glycosylated structure requires multi-step activation, often involving Vorbrüggen glycosylation .

Table 1: Comparative Analysis of Key Ribofuranose Derivatives

生物活性

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose is a ribose-derived compound primarily utilized in nucleoside synthesis. This compound features an acetyl group at the 1-position and benzoyl groups at the 2, 3, and 5 positions of the ribofuranose structure. Its significance lies in its role as a precursor in the formation of artificial nucleotides, which are crucial for various biological processes, including genetic information storage and transmission.

The biological activity of this compound is closely linked to its interaction with enzymes involved in nucleoside metabolism.

Key Enzymatic Interactions:

- Ribonucleotide Reductase : This enzyme converts ribonucleotides into deoxyribonucleotides, essential for DNA synthesis.

- Nucleoside Phosphorylase : Involved in the salvage pathway of nucleosides, facilitating the recycling of nucleoside components.

The compound acts as a substrate or inhibitor for these enzymes, influencing the biochemical pathways that govern nucleic acid synthesis and cellular metabolism.

The compound's properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C28H24O9 |

| Molecular Weight | 504.49 g/mol |

| Melting Point | 128-130 °C |

| Purity | ≥98% (by HPLC) |

Cellular Effects

This compound has demonstrated effects on various cellular processes:

- Gene Expression : The compound influences transcription factors and protein kinases, leading to altered gene expression profiles.

- Cell Signaling Pathways : It modulates signaling pathways critical for cell growth and differentiation.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Nucleoside Synthesis Studies : Research indicates that this compound is effective in synthesizing various nucleosides through glycosylation reactions. These reactions are vital for developing antiviral and anticancer drugs.

- Inhibition Studies : A study demonstrated that this compound could inhibit ribonucleotide reductase activity under specific conditions, suggesting potential applications in cancer therapy by limiting DNA synthesis in rapidly dividing cells.

- Biochemical Pathway Analysis : Investigations into its role as a precursor have shown that it significantly enhances the yield of artificial nucleotides when used in enzymatic reactions involving ribonucleotide reductase and nucleoside phosphorylase.

Q & A

Q. What is the primary role of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose in nucleoside synthesis?

This compound is a key intermediate in the synthesis of nucleoside analogs, particularly in glycosylation reactions. The acetyl and benzoyl groups act as protecting groups, stabilizing the ribofuranose ring during coupling with nucleobases like uracil or cytosine. For example, iodotrimethylsilane (TMS-I) can activate the anomeric position, forming a glycosyl iodide intermediate, which is then coupled with silylated nucleobases to yield protected nucleosides (e.g., 89% yield for 1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)uracil) .

Q. How is the purity and stability of this compound validated in experimental workflows?

Standard analytical methods include:

- NMR spectroscopy to confirm regioselectivity of acetyl/benzoyl groups.

- Mass spectrometry (MS) for molecular weight verification (theoretical MW: 504.48 g/mol; observed [M+Na]⁺ = 527.47) .

- TLC/HPLC to monitor reaction progress and purity (>95% by HPLC) .

Storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis of ester groups .

Q. Why are acetyl and benzoyl groups preferred as protecting groups in ribofuranose derivatives?

Acetyl groups offer moderate steric protection and are easily removed under basic conditions (e.g., ammonia/methanol), while benzoyl groups provide enhanced stability against acidic and oxidative conditions. This dual protection strategy ensures selective deprotection during multi-step syntheses .

Advanced Research Questions

Q. How can researchers optimize glycosylation yields when using this compound as a starting material?

Yield optimization involves:

- Pre-activation strategies : Using TMS-I or Lewis acids (e.g., SnCl₄) to generate reactive glycosyl donors .

- Temperature control : Reactions at -20°C to 0°C minimize side reactions like anomeric mixture formation.

- Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states and guide solvent selection (e.g., anhydrous acetonitrile) to enhance stereoselectivity .

Q. What are the common side reactions observed during deprotection, and how are they mitigated?

- Benzoyl migration : Occurs under basic conditions, leading to undesired regioisomers. Mitigation involves using buffered deprotection agents (e.g., NaOMe/MeOH at controlled pH) .

- Anomerization : Acidic conditions may cause α/β anomer interconversion. Use of mild bases (e.g., NH₃/MeOH) preserves the beta-configuration .

Q. How does the choice of nucleobase silylation agents impact coupling efficiency?

Silylation with hexamethyldisilazane (HMDS) or BSTFA enhances nucleobase solubility and reactivity. For example, silylated cytosine achieves 81% yield in coupling reactions, whereas non-silylated analogs show <50% efficiency due to poor nucleophilicity .

Q. What computational tools are available to predict the reactivity of this compound in novel synthetic pathways?

- Reaction path search algorithms : ICReDD’s quantum chemical methods identify low-energy pathways for glycosylation .

- Machine learning models : Trained on historical reaction data to predict optimal molar ratios (e.g., 1.2:1 nucleophile:donor) and solvent systems .

Q. How do structural modifications (e.g., replacing benzoyl with acetyl groups) affect downstream applications?

Replacing benzoyl with acetyl groups reduces steric hindrance, improving coupling rates but increasing susceptibility to hydrolysis. Comparative studies show tetraacetyl derivatives (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) yield faster reactions but require stricter anhydrous conditions .

Methodological Considerations

Q. What techniques resolve contradictions in reported reaction yields for this compound?

Q. How is the beta-L configuration validated in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。